2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and phenoxy groups, along with a chlorophenyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzyloxy)phenol: This intermediate can be synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 4-(benzyloxy)phenoxypropanehydrazide: This step involves the reaction of 4-(benzyloxy)phenol with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form the desired hydrazide compound.
Final Condensation: The final step involves the condensation of 4-(benzyloxy)phenoxypropanehydrazide with 3-chlorobenzaldehyde under specific reaction conditions to yield 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide
Uniqueness
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C23H21ClN2O3 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-17(23(27)26-25-15-19-8-5-9-20(24)14-19)29-22-12-10-21(11-13-22)28-16-18-6-3-2-4-7-18/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
BMSXBCQHZVWOFP-MFKUBSTISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.